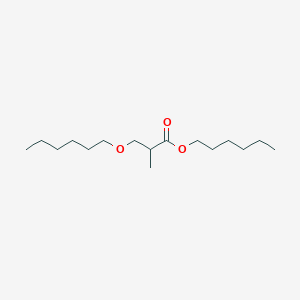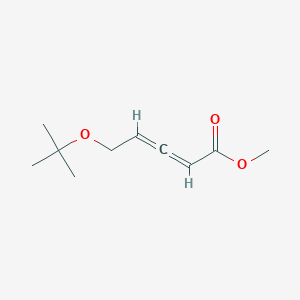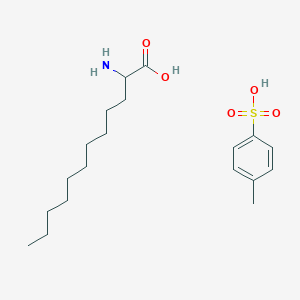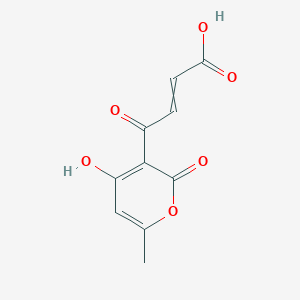
Hexyl 3-(hexyloxy)-2-methylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexyl 3-(hexyloxy)-2-methylpropanoate is an organic compound belonging to the ester family. Esters are known for their pleasant fragrances and are commonly used in the flavor and fragrance industries. This particular compound is characterized by its unique structure, which includes a hexyl group and a hexyloxy group attached to a methylpropanoate backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hexyl 3-(hexyloxy)-2-methylpropanoate typically involves the esterification of hexyl alcohol with 3-(hexyloxy)-2-methylpropanoic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as ion-exchange resins, can further enhance the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions
Hexyl 3-(hexyloxy)-2-methylpropanoate undergoes several types of chemical reactions, including:
Transesterification: This reaction involves the exchange of the alkoxy group with another alcohol, catalyzed by an acid or base.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Transesterification: Catalysts such as sulfuric acid or sodium methoxide are used in transesterification reactions.
Major Products Formed
Hydrolysis: Yields 3-(hexyloxy)-2-methylpropanoic acid and hexyl alcohol.
Reduction: Produces 3-(hexyloxy)-2-methylpropanol.
Transesterification: Results in the formation of a new ester and an alcohol.
Wissenschaftliche Forschungsanwendungen
Hexyl 3-(hexyloxy)-2-methylpropanoate has several applications in scientific research:
Wirkmechanismus
The mechanism by which Hexyl 3-(hexyloxy)-2-methylpropanoate exerts its effects is primarily through its interaction with biological membranes. The ester can penetrate lipid bilayers, altering membrane fluidity and permeability. This can lead to changes in cellular processes and potentially antimicrobial effects . The molecular targets and pathways involved include interactions with membrane lipids and proteins, disrupting their normal function .
Vergleich Mit ähnlichen Verbindungen
Hexyl 3-(hexyloxy)-2-methylpropanoate can be compared with other esters such as:
Ethyl acetate: A common solvent with a lower molecular weight and different odor profile.
Butyl acetate: Another solvent with similar applications but different physical properties.
Hexyl salicylate: Used in cosmetics and fragrances, but with different chemical properties and applications.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct physical and chemical properties. Its combination of hexyl and hexyloxy groups makes it particularly suitable for applications requiring stability and a pleasant fragrance .
Conclusion
This compound is a versatile ester with a wide range of applications in chemistry, biology, medicine, and industry. Its unique structure and properties make it a valuable compound for scientific research and industrial use.
Eigenschaften
CAS-Nummer |
90177-70-1 |
|---|---|
Molekularformel |
C16H32O3 |
Molekulargewicht |
272.42 g/mol |
IUPAC-Name |
hexyl 3-hexoxy-2-methylpropanoate |
InChI |
InChI=1S/C16H32O3/c1-4-6-8-10-12-18-14-15(3)16(17)19-13-11-9-7-5-2/h15H,4-14H2,1-3H3 |
InChI-Schlüssel |
ZKGFDTFEFWGYRU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCOCC(C)C(=O)OCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,3'-{[(2-Hydroxy-5-methylphenyl)methyl]azanediyl}dipropanenitrile](/img/structure/B14355472.png)

![Trimethyl-[(2-oxocyclopentyl)methyl]azanium;iodide](/img/structure/B14355494.png)



![2-[3-Phenyl-3-(trichlorogermyl)propanamido]benzoic acid](/img/structure/B14355513.png)




![N'-(2-Chloroethyl)-N-[2-(methylsulfanyl)ethyl]-N-nitrosourea](/img/structure/B14355543.png)

![2-[2-(2-Phenylethyl)hydrazinyl]butanoic acid](/img/structure/B14355554.png)
